Welcome to the BenchChem Online Store!
molecular formula C6H9N3O B8792929 N-ethyl-1H-pyrazole-4-carboxamide

N-ethyl-1H-pyrazole-4-carboxamide

Cat. No. B8792929
M. Wt: 139.16 g/mol
InChI Key: DVQUWQRFWJVHIN-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.
Patent
US07615642B2

Procedure details

Following the same procedure in Example 28 (Step C of Method B), using 1H-pyrazole-4-carbonyl chloride (0.47 g, 3.6 mmol), ethylamine (3.0 mL, 2.0 M in THF, 6.0 mmol) and triethylamine (1.01 g, 1.39 mL, 10 mmol) in CH2Cl2 (15 mL), provided the title compound as a white solid. Yield: 0.49 g (97% yield). 1H NMR (400 MHz, METHANOL-D4) δ 1.18 (t, J=7.23 Hz, 3 H) 3.34 (q, J=7.23 Hz, 2 H) 7.92 (s, 1 H) 8.09 (s, 1 H)
Quantity
0.47 g
Type
reactant
Reaction Step One
Quantity
3 mL
Type
reactant
Reaction Step Two
Quantity
1.39 mL
Type
reactant
Reaction Step Three
Quantity
15 mL
Type
solvent
Reaction Step Four
Yield
97%

Identifiers

REACTION_CXSMILES
[NH:1]1[CH:5]=[C:4]([C:6](Cl)=[O:7])[CH:3]=[N:2]1.[CH2:9]([NH2:11])[CH3:10].C(N(CC)CC)C>C(Cl)Cl>[CH2:9]([NH:11][C:6]([C:4]1[CH:3]=[N:2][NH:1][CH:5]=1)=[O:7])[CH3:10]

Inputs

Step One
Name
Quantity
0.47 g
Type
reactant
Smiles
N1N=CC(=C1)C(=O)Cl
Step Two
Name
Quantity
3 mL
Type
reactant
Smiles
C(C)N
Step Three
Name
Quantity
1.39 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Four
Name
Quantity
15 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Outcomes

Product
Name
Type
product
Smiles
C(C)NC(=O)C=1C=NNC1
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 97%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
© Copyright 2024 BenchChem. All Rights Reserved.